molecular formula C12H11NO3S2 B2696041 (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 1055978-68-1

(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B2696041
CAS No.: 1055978-68-1
M. Wt: 281.34
InChI Key: XVAIHVYMCLRIOV-UXBLZVDNSA-N
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Description

“(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a chemical compound with the CAS Number: 1055978-68-1. It has a molecular weight of 281.36 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO3S2/c1-15-8-4-3-7 (5-9 (8)16-2)6-10-11 (14)13-12 (17)18-10/h3-6H,1-2H3, (H,13,14,17)/b10-6+ . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 281.36 . It is solid in physical form . The compound is stored at room temperature .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Several studies have focused on the synthesis of derivatives with the 1,3,4-thiadiazole core, a pharmacological scaffold known for its biological activities, including antimicrobial and antioxidant properties. For example, derivatives have been shown to possess strong antimicrobial activity against various bacterial strains and exhibit significant DNA protective abilities against oxidative damage. These findings underscore the potential of such compounds in developing new antimicrobial agents and antioxidants (Gür et al., 2020).

Anticancer Activity

Research has also highlighted the anticancer potential of compounds derived from the thiadiazole and thiazolidinone scaffolds. Molecular docking studies and cytotoxicity assays on cancer cell lines have been employed to understand the mechanism behind their anticancer properties, indicating that these compounds could be used in combination with chemotherapy drugs to enhance therapeutic efficiency with minimal cytotoxicity (Gür et al., 2020).

Structural and Molecular Studies

Further studies involve the spectroscopic identification and structural analysis of derivatives, providing insights into their electronic properties, molecular interactions, and potential biological applications. These studies are crucial for understanding the reactivity and stability of such compounds, which is essential for their further development and application in various scientific fields (Shanmugapriya et al., 2022).

Novel Syntheses and Chemical Characterization

The synthesis and characterization of new derivatives with potential nematicidal and antibacterial activities have been reported, indicating the versatility of the thiazolidinone scaffold in generating compounds with diverse biological activities. These studies not only contribute to the chemical understanding of such compounds but also open new avenues for their application in pest control and disease prevention (Srinivas et al., 2008).

Safety and Hazards

The compound comes with a warning signal. The hazard statements include H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAIHVYMCLRIOV-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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